
2,2,6-Trimethylcyclohexane-1,4-dione
Overview
Description
Chemical Identity:
2,2,6-Trimethylcyclohexane-1,4-dione (CAS: 20547-99-3) is a bicyclic diketone with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . Its structure features a cyclohexane ring substituted with three methyl groups (at positions 2, 2, and 6) and two ketone groups (at positions 1 and 4) . The compound is a saturated analogue of ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), lacking the conjugated double bond present in the latter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2,6-Trimethylcyclohexane-1,4-dione can be achieved through the methylation of cyclohexane-1,4-dione. This reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic methylation of cyclohexane-1,4-dione using methanol and an acid catalyst such as sulfuric acid. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2,2,6-Trimethylcyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives
Scientific Research Applications
Organic Synthesis
2,2,6-Trimethylcyclohexane-1,4-dione serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various reactions:
- Oxidation : The compound can be oxidized to produce carboxylic acids or other oxidized derivatives.
- Reduction : It can undergo reduction to convert ketone groups into alcohols.
- Substitution Reactions : The methyl groups can be substituted with different functional groups under specific conditions.
Biological Studies
Research into the biological activities of derivatives of this compound has shown potential for various applications:
- Pharmaceutical Intermediates : The compound is studied for its potential use in synthesizing pharmaceutical agents due to its ability to interact with biological targets.
- Enzymatic Reactions : Biocatalysis involving this compound has been explored for producing chiral compounds and other biologically active molecules .
Industrial Applications
The compound is also significant in industrial chemistry:
- Polymer Synthesis : It is used in the production of polymers and other industrial chemicals.
- Vitamin E Production : Dihydroketoisophorone is a precursor in the synthesis of trimethylhydroquinonediacetate (TMHQ-DA), which is essential for vitamin E acetate production .
Case Study 1: Production of Levodione
A notable application involves the microbial production of levodione from ketoisophorone using specific yeast strains such as Saccharomyces rouxii. This biocatalytic process enhances yield and purity compared to traditional methods using baker's yeast. The study highlights the efficiency of using immobilized yeast cells for continuous production cycles .
Case Study 2: Enzymatic Synthesis
Another study focused on the enzymatic synthesis of a chiral compound starting from this compound. The process involved stereoselective hydrogenation and subsequent reduction steps facilitated by specific enzymes expressed in Escherichia coli. This method showcases the compound's versatility in producing complex chiral structures necessary for pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,2,6-Trimethylcyclohexane-1,4-dione involves its interaction with various molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the methyl groups can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making it a versatile compound in chemical research .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 2,2,6-trimethylcyclohexane-1,4-dione and related cyclohexanedione derivatives:
Key Research Findings
Enzymatic Specificity: Old Yellow Enzymes (OYEs) from Candida macedoniensis and TsOYE selectively reduce ketoisophorone to (R)-2,2,6-trimethylcyclohexane-1,4-dione with 94–97% enantiomeric excess (ee), critical for chiral synthesis . In contrast, levodione reductase converts this compound to (4R)-hydroxy-(6R)-actinol, introducing a hydroxyl group .
Pheromone Activity: Both ketoisophorone and this compound attract Aedes aegypti females, but only ketoisophorone triggers male swarming behavior .
Thermodynamic Properties :
- Ketoisophorone (boiling point: 366.20 K ) exhibits higher volatility than this compound due to its conjugated double bond, influencing industrial separation processes .
Market and Production :
- Global production of this compound is driven by demand for vitamin E (TMHQ-DA), with a reported space-time yield of 2.8 g·L⁻¹·d⁻¹ in yeast-based fermentations .
Biological Activity
2,2,6-Trimethylcyclohexane-1,4-dione, also known as dihydroketoisophorone, is a cyclic diketone with significant potential in various biological applications. This compound features two ketone functional groups on a cyclohexane ring and has garnered interest due to its unique structure and reactivity. Its molecular formula is CHO with a molecular weight of approximately 154.2063 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological relevance, mechanisms of action, and potential applications in medicine and industry.
The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the epoxidation of β-isophorone, followed by isomerization and hydrolysis under controlled conditions using organic percarboxylic acids as oxidizing agents. The compound can also undergo oxidation to form carboxylic acids or other oxidized derivatives and reduction reactions to yield alcohols.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Effects : Preliminary studies suggest that this diketone may possess antimicrobial properties. Its structural characteristics allow it to interact with various biological targets, potentially inhibiting microbial growth.
- Metabolic Modulation : The compound has been shown to participate in metabolic pathways within plant cell cultures, leading to the production of bioactive compounds. This suggests a role in secondary metabolism that could have implications for pharmacological applications.
- Antioxidant Activity : In some studies, derivatives of this diketone have been linked to antioxidant properties. For instance, research involving essential oils containing this compound demonstrated strong antioxidant activity through assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) tests .
The mechanism of action for this compound involves several biochemical interactions:
- Nucleophilic Addition Reactions : The ketone groups in the compound can participate in nucleophilic addition reactions with various substrates. This reactivity allows the diketone to influence metabolic pathways by modifying enzyme activity or substrate availability.
- Electrophilic Substitution : The methyl groups attached to the cyclohexane ring can undergo electrophilic substitution reactions under specific conditions. This property may enhance the compound's ability to interact with biological molecules.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Plant Cell Culture Studies : Research has shown that this diketone can be transformed into more complex bioactive compounds when subjected to plant cell cultures. This transformation indicates potential applications in natural product synthesis and pharmacognosy.
- Enzymatic Reactions : A study highlighted the use of enzymatic systems for the selective reduction of ketoisophorone derivatives into chiral compounds using microorganisms such as Saccharomyces cerevisiae and Corynebacterium aquaticum. This approach underscores the compound's utility in biocatalysis and pharmaceutical synthesis .
- Antioxidant Research : In various assays assessing antioxidant capacity, compounds related to this compound exhibited significant efficacy in scavenging free radicals. These findings support its potential use in food preservation and therapeutic applications against oxidative stress-related diseases .
Comparative Analysis
To better understand the significance of this compound within its chemical class, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ketoisophorone (4-Oxoisophorone) | CHO | Intermediate in carotenoid synthesis; lacks diketone functionality. |
Isophorone | CHO | Precursor for various chemical syntheses; similar structure but different functional groups. |
Dihydrooxophorone | CHO | Closely related with similar reactivity; often used interchangeably in some reactions. |
Properties
IUPAC Name |
2,2,6-trimethylcyclohexane-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHHZSFNAYSPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942726 | |
Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20547-99-3 | |
Record name | 1,4-Cyclohexanedione, 2,2,6-Trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020547993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.